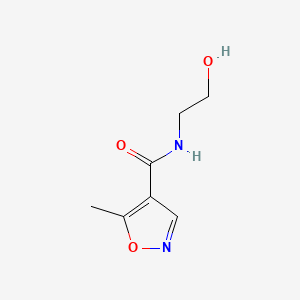

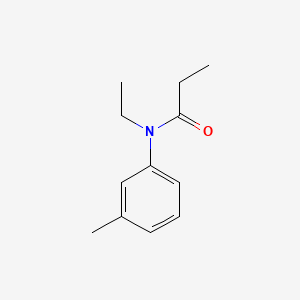

![molecular formula C6H10O2 B574937 6-Oxabicyclo[3.1.0]hexane-1-methanol CAS No. 176300-40-6](/img/structure/B574937.png)

6-Oxabicyclo[3.1.0]hexane-1-methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Oxabicyclo[3.1.0]hexane-1-methanol” is a chemical compound with the molecular formula C5H8O . It is also known by other names such as Cyclopentane oxide, Cyclopentane, 1,2-epoxy-, Cyclopentene epoxide, Cyclopentene oxide, 1,2-Epoxycyclopentane, Epoxycyclopentane, and cis-1,2-Epoxycyclopentane .

Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes has been reported via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, and it has been found to yield good results for a broad range of cyclopropene and cyclopropylaniline derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 84.1164 . Other physical and chemical properties such as boiling point, density, and refractive index are not available in the retrieved resources.Applications De Recherche Scientifique

Photochemistry studies have shown that compounds like 3-oxabicyclo[3.1.0]hexan-2-ones can form intermediate ketens, which react differently in the presence and absence of alkanols (Noort & Cerfontain, 1979).

Compounds with a bicyclo[3.1.0]hexane core, like methanoproline and 3-azabicyclo[3.1.0]hex-6-ylamine, have been used as bioactive compounds, materials, and catalysts. They serve as conformationally locked analogues of nucleoside building blocks (Jimeno et al., 2011).

The synthesis of 2-azabicyclo[3.1.0]hexanes has been achieved through rearrangement of spirocyclic epoxides, with applications in the development of novel amino acids (Adamovskyi et al., 2014).

In the field of asymmetric synthesis, compounds like cis-6-oxabicyclo[3.1.0]hexane-3-methanol have been used to create enantiomeric alcohols, which are important in the synthesis of various organic compounds (Hodgson et al., 1994).

The Prins-type cyclization reaction catalyzed by hafnium triflate has been used to synthesize 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives, indicating the utility of these compounds in complex organic synthesis (Nakamura et al., 2009).

Studies in bicyclo[3.1.0]hexane methanolysis have revealed interesting findings on the ring opening of activated cyclopropanes under different conditions, which is significant for the synthesis and understanding of cyclopropane-containing compounds (Lim et al., 2002).

Propriétés

IUPAC Name |

6-oxabicyclo[3.1.0]hexan-1-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-4-6-3-1-2-5(6)8-6/h5,7H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKHPRUFBGRXQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)(O2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10669021 |

Source

|

| Record name | (6-Oxabicyclo[3.1.0]hexan-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176300-40-6 |

Source

|

| Record name | (6-Oxabicyclo[3.1.0]hexan-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

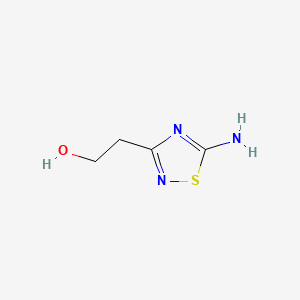

![2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-dimethyl- (9CI)](/img/no-structure.png)